![molecular formula C9H8Cl2N2O2 B1393617 5,8-Dichloro-7-nitro-1,2,3,4-tetrahydroisoquinoline CAS No. 1261079-69-9](/img/structure/B1393617.png)
5,8-Dichloro-7-nitro-1,2,3,4-tetrahydroisoquinoline
Overview
Description
5,8-Dichloro-7-nitro-1,2,3,4-tetrahydroisoquinoline is a chemical compound with the molecular formula C9H8Cl2N2O2 . It has a molecular weight of 247.08 and is solid in physical form .
Synthesis Analysis
The synthesis of similar compounds involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2 to generate 3,4-dihydro isoquinoline derivatives .Molecular Structure Analysis
The InChI code for this compound is 1S/C9H8Cl2N2O2/c10-7-3-8 (13 (14)15)9 (11)6-4-12-2-1-5 (6)7/h3,12H,1-2,4H2 .Chemical Reactions Analysis
Nitro compounds are a very important class of nitrogen derivatives. The nitro group, −NO2, like the carboxylate anion, is a hybrid of two equivalent resonance structures .Physical And Chemical Properties Analysis
This compound has a melting point range of 128 - 130°C . It is solid in physical form .Scientific Research Applications
Medicinal Chemistry
5,8-Dichloro-7-nitro-1,2,3,4-tetrahydroisoquinoline: is a compound of interest in medicinal chemistry due to its structural characteristics. The presence of nitro and chloro groups may offer the potential for bioactivity modulation. It could serve as a scaffold for synthesizing novel derivatives with potential therapeutic effects .
Material Science
In material science, this compound could be explored for the development of new materials with unique properties, such as organic semiconductors or photovoltaic materials. Its molecular structure might allow for interesting interactions with light or electricity .
Environmental Science
The environmental impact of chemicals like 5,8-Dichloro-7-nitro-1,2,3,4-tetrahydroisoquinoline is crucial. Research could focus on its degradation in the environment, the potential for bioaccumulation, and its effects on ecosystems .
Analytical Chemistry
This compound can be used as a standard or reagent in analytical chemistry. Its distinct spectral properties could be beneficial in developing new analytical methods for detecting similar structures or related compounds .
Biochemistry
In biochemistry, the compound’s interaction with biological molecules is of interest. It could be used to study enzyme inhibition or receptor binding, providing insights into cellular processes and pathways .
Pharmacology
Pharmacologically, 5,8-Dichloro-7-nitro-1,2,3,4-tetrahydroisoquinoline might be investigated for its pharmacokinetics and pharmacodynamics. It could help in understanding how drugs with similar structures are absorbed, distributed, metabolized, and excreted in the body .
Mechanism of Action
Target of Action
The primary target of 5,8-Dichloro-7-nitro-1,2,3,4-tetrahydroisoquinoline is Phenylethanolamine N-methyltransferase (PNMT) . PNMT is an enzyme that plays a crucial role in the conversion of norepinephrine to epinephrine .
Mode of Action
5,8-Dichloro-7-nitro-1,2,3,4-tetrahydroisoquinoline acts as a potent reversible inhibitor of PNMT . By inhibiting PNMT, it prevents the conversion of norepinephrine to epinephrine, thereby affecting the levels of these neurotransmitters in the body .
Biochemical Pathways
The inhibition of PNMT affects the catecholamine biosynthesis pathway . This pathway is responsible for the production of catecholamines, a group of hormones that includes epinephrine and norepinephrine. By inhibiting PNMT, the compound can alter the levels of these hormones, potentially affecting various physiological processes such as stress response, heart rate, and blood pressure .
Pharmacokinetics
It’s important to note that the compound’s bioavailability, absorption, distribution, metabolism, and excretion can significantly impact its efficacy and safety profile .
Result of Action
The inhibition of PNMT by 5,8-Dichloro-7-nitro-1,2,3,4-tetrahydroisoquinoline can lead to altered levels of epinephrine and norepinephrine . This can have various molecular and cellular effects, potentially influencing neurological and cardiovascular functions .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 5,8-Dichloro-7-nitro-1,2,3,4-tetrahydroisoquinoline. Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and its interaction with its target
properties
IUPAC Name |
5,8-dichloro-7-nitro-1,2,3,4-tetrahydroisoquinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2N2O2/c10-7-3-8(13(14)15)9(11)6-4-12-2-1-5(6)7/h3,12H,1-2,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPTPFMNJFRVNGB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C(C(=CC(=C21)Cl)[N+](=O)[O-])Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001224697 | |
Record name | 5,8-Dichloro-1,2,3,4-tetrahydro-7-nitroisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001224697 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1261079-69-9 | |
Record name | 5,8-Dichloro-1,2,3,4-tetrahydro-7-nitroisoquinoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1261079-69-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5,8-Dichloro-1,2,3,4-tetrahydro-7-nitroisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001224697 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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